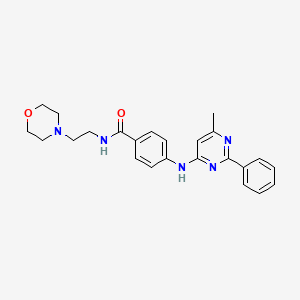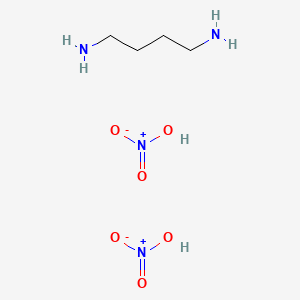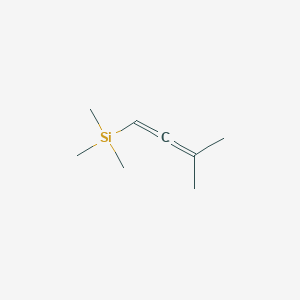
Silane, trimethyl(3-methyl-1,2-butadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(3-methyl-1,2-butadienyl)- is an organosilicon compound with the molecular formula C8H16Si It is characterized by the presence of a silane group attached to a 3-methyl-1,2-butadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1,2-butadienyl)- typically involves the reaction of trimethylsilane with 3-methyl-1,2-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(3-methyl-1,2-butadienyl)- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl(3-methyl-1,2-butadienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The compound can participate in substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl(3-methyl-1,2-butadienyl)- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of Silane, trimethyl(3-methyl-1,2-butadienyl)- include silanol derivatives, substituted silanes, and other organosilicon compounds with varying functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, trimethyl(3-methyl-1,2-butadienyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silanes and their derivatives.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential use in drug delivery systems due to its unique chemical properties.
Medicine
In medicine, Silane, trimethyl(3-methyl-1,2-butadienyl)- is investigated for its potential applications in the development of new therapeutic agents and diagnostic tools. Its ability to interact with biological molecules makes it a valuable compound for medical research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates. It is also utilized in the manufacturing of electronic components and devices.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(3-methyl-1,2-butadienyl)- involves its interaction with molecular targets through the silane group. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. The pathways involved in its action include the formation of silanol derivatives and the subsequent reactions with other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: A related compound with the formula (C2H5)3SiH, commonly used as a reducing agent.
Phenylsilane: An organosilicon compound with the formula C6H5SiH3, used in various chemical reactions.
Uniqueness
Silane, trimethyl(3-methyl-1,2-butadienyl)- is unique due to the presence of the 3-methyl-1,2-butadienyl moiety, which imparts distinct chemical properties and reactivity compared to other silane compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65108-51-2 |
|---|---|
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.30 g/mol |
InChI |
InChI=1S/C8H16Si/c1-8(2)6-7-9(3,4)5/h7H,1-5H3 |
Clé InChI |
CONXCQNMLBOXFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


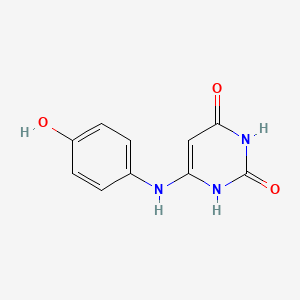
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
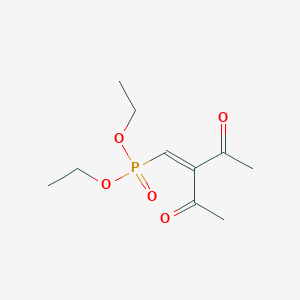

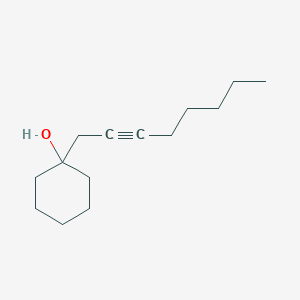
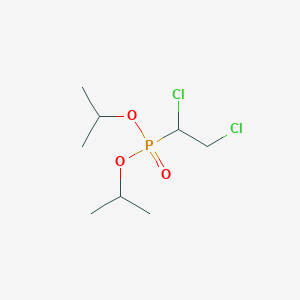
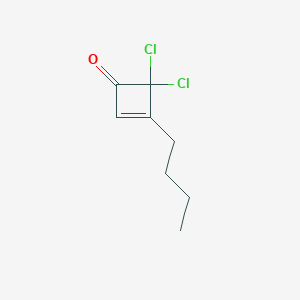
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
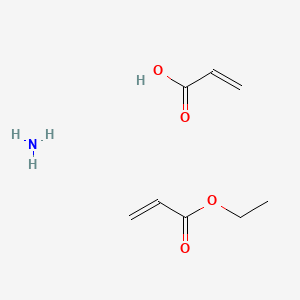
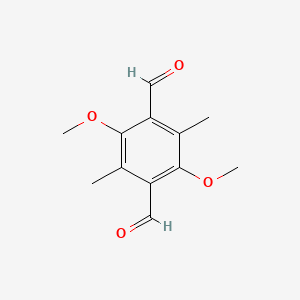
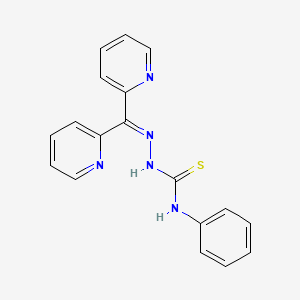
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
